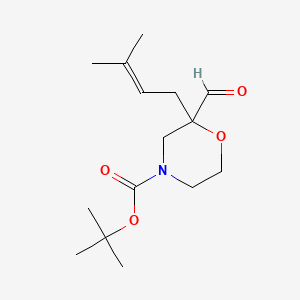
Tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-2-formyl-2-(3-methylbut-2-en-1-yl)morpholin-4-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Morpholinring, eine Formylgruppe und einen tert-Butylester umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tert-butyl-2-formyl-2-(3-methylbut-2-en-1-yl)morpholin-4-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Morpholinrings: Der erste Schritt beinhaltet die Bildung des Morpholinrings durch die Reaktion von Diethanolamin mit Formaldehyd und einem geeigneten Säurekatalysator.
Einführung der Formylgruppe: Die Formylgruppe wird über eine Vilsmeier-Haack-Reaktion eingeführt, die die Reaktion des Morpholin-Derivats mit DMF (Dimethylformamid) und POCl3 (Phosphorylchlorid) beinhaltet.
Addition des tert-Butylesters: Der letzte Schritt beinhaltet die Veresterung des Morpholin-Derivats mit tert-Butylchlorformiat in Gegenwart einer Base wie Triethylamin.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab mit Optimierungen hinsichtlich Ausbeute und Reinheit. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tert-butyl-2-formyl-2-(3-methylbut-2-en-1-yl)morpholin-4-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Formylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Formylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Alkoholen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Triethylamin als Base in einem organischen Lösungsmittel wie Dichlormethan.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäurederivat.
Reduktion: Alkohol-Derivat.
Substitution: Amid- oder Esterderivate, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-2-formyl-2-(3-methylbut-2-en-1-yl)morpholin-4-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Medizinische Chemie: Die Verbindung wird auf ihre potenziellen pharmakologischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Biologische Studien: Es wird in Studien verwendet, um die Wechselwirkungen von Morpholin-Derivaten mit biologischen Zielstrukturen zu verstehen.
Industrielle Anwendungen: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus von Tert-butyl-2-formyl-2-(3-methylbut-2-en-1-yl)morpholin-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Formylgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen oder Enzymen bilden und deren Aktivität möglicherweise verändern. Der Morpholinring kann mit biologischen Membranen interagieren und deren Struktur und Funktion beeinflussen.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in studies to understand the interactions of morpholine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 2-formyl-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The morpholine ring can interact with biological membranes, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tert-butyl-2-methylbut-3-in-2-ylcarbonat: Ähnlich in der Struktur, aber es fehlt der Morpholinring und die Formylgruppe.
Tert-butyl-(2-methylbut-3-in-2-yl)carbamate: Enthält eine Carbamategruppe anstelle einer Formylgruppe.
Einzigartigkeit
Tert-butyl-2-formyl-2-(3-methylbut-2-en-1-yl)morpholin-4-carboxylat ist einzigartig aufgrund des Vorhandenseins sowohl eines Morpholinrings als auch einer Formylgruppe, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen findet man nicht häufig in ähnlichen Verbindungen, was es zu einem wertvollen Molekül für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C15H25NO4 |
|---|---|
Molekulargewicht |
283.36 g/mol |
IUPAC-Name |
tert-butyl 2-formyl-2-(3-methylbut-2-enyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-12(2)6-7-15(11-17)10-16(8-9-19-15)13(18)20-14(3,4)5/h6,11H,7-10H2,1-5H3 |
InChI-Schlüssel |
XBPKUFSBLMYIJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1(CN(CCO1)C(=O)OC(C)(C)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


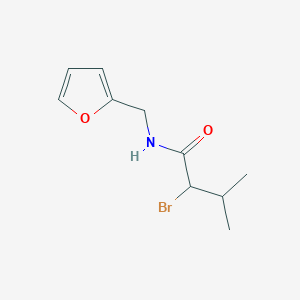
![2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B12316026.png)
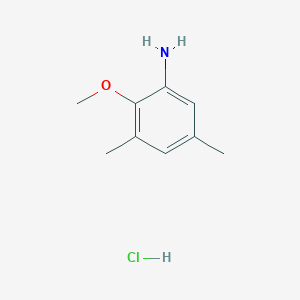
![[2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B12316030.png)
![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B12316035.png)
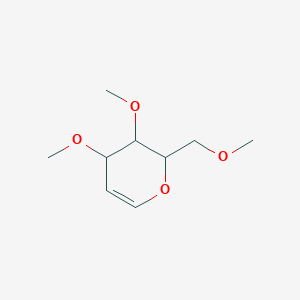
![N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B12316042.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
![2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid](/img/structure/B12316063.png)
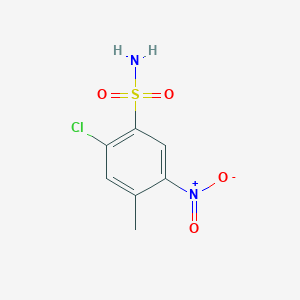

![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)


